4-Amino-6-methylcinnoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-methylcinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-5-2-3-7-6(4-5)8(11)9(10(14)15)13-12-7/h2-4H,1H3,(H2,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVIXXBQDDNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473760 | |
| Record name | 4-Amino-6-methylcinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161373-38-2 | |
| Record name | 4-Amino-6-methylcinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 4 Amino 6 Methylcinnoline 3 Carboxylic Acid and Its Analogs
Classical Approaches to Cinnoline (B1195905) Ring System Construction
The formation of the bicyclic cinnoline ring system is a critical step in the synthesis of 4-amino-6-methylcinnoline-3-carboxylic acid. Traditional methods have long relied on cyclization reactions of appropriately substituted acyclic precursors.
Cyclization Reactions from Substituted Phenylhydrazones
A well-established and versatile method for constructing the cinnoline ring involves the cyclization of substituted phenylhydrazones. This approach typically begins with the diazotization of a substituted aniline (B41778), followed by coupling with an active methylene (B1212753) compound to form a phenylhydrazone intermediate. Subsequent intramolecular cyclization, often under acidic or basic conditions, leads to the formation of the cinnoline core.
For the synthesis of 4-aminocinnoline derivatives, a common strategy involves the use of (2-cyanophenyl)hydrazone precursors. For instance, the reaction of a diazotized 4-methylaniline derivative with a cyanoacetamide derivative can produce a corresponding hydrazonoacetamide. Intramolecular cyclization of this intermediate can then yield a 4-aminocinnoline-3-carboxamide (B1596795), which can be subsequently hydrolyzed to the desired carboxylic acid. This synthetic route offers a high degree of flexibility, as substituents on the phenyl ring of the starting aniline and modifications to the active methylene component allow for the preparation of a wide array of cinnoline analogs.
A key reaction in this sequence is the Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile that can be adapted for the synthesis of 4-aminocinnolines. This base-catalyzed reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the heterocyclic ring.
Transition-Metal-Free Cyclization Strategies
In recent years, there has been a growing emphasis on the development of more environmentally benign and cost-effective synthetic methods. Transition-metal-free cyclization strategies for the synthesis of cinnolines have emerged as a significant area of research. These methods often rely on the inherent reactivity of the starting materials and the use of common organic or inorganic reagents to promote the cyclization cascade.
One such strategy involves the base-catalyzed intramolecular cyclization of 2-hydrazinylbenzonitriles. This approach avoids the use of heavy metals, offering a greener alternative to traditional cross-coupling methodologies. The reaction is typically promoted by a strong base, which facilitates the nucleophilic attack of the hydrazinyl nitrogen onto the nitrile carbon, leading to the formation of the cinnoline ring. The specific conditions, such as the choice of base and solvent, can be optimized to maximize the yield of the desired 4-aminocinnoline product.
Synthesis of 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Precursors
An alternative and highly effective route to 4-aminocinnoline-3-carboxylic acids involves the synthesis and subsequent conversion of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid precursors. These "cinnolinones" serve as versatile intermediates that can be readily transformed into the corresponding 4-amino derivatives.
The synthesis of the 4-oxo-cinnoline core can be achieved through various cyclization reactions. A common method involves the intramolecular cyclization of 2-(phenylhydrazono)malonic acid derivatives. For instance, treatment of 2-(phenylhydrazono)malonic acid with a dehydrating agent such as thionyl chloride can induce cyclization to afford the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. orgsyn.org
Once the 4-oxo precursor is obtained, the introduction of the amino group at the C4 position can be accomplished through a two-step sequence. First, the hydroxyl group is converted to a better leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphoryl chloride or thionyl chloride. The resulting 4-chlorocinnoline (B183215) derivative can then undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent to furnish the desired 4-aminocinnoline. Subsequent hydrolysis of the ester group, if present, yields the final this compound.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 2-(phenylhydrazono)malonic acid | Thionyl chloride, 1,2-dichlorobenzene, 70°C | 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid | - |
| 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | 2N Sodium hydroxide, reflux | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 92 |
Advanced Synthetic Transformations of the this compound Core
Following the successful construction of the core heterocyclic system, further structural diversity can be introduced through advanced synthetic transformations. These modifications can be targeted at either the cinnoline ring itself or the carboxylic acid moiety, providing access to a broad range of analogs with potentially enhanced biological activities.
Functionalization at the Cinnoline Ring System
The cinnoline ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents at various positions. Electrophilic aromatic substitution reactions can be employed to introduce groups such as nitro, halo, and acyl moieties onto the benzene (B151609) portion of the bicyclic system. The position of substitution is directed by the existing substituents on the ring.
Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at specific positions of the cinnoline ring, provided a suitable handle like a halogen atom is present. For instance, a 6-bromo-4-aminocinnoline derivative could serve as a substrate for a Suzuki coupling to introduce a variety of aryl or heteroaryl groups at the 6-position.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the cinnoline ring is a key functional handle for a wide range of derivatization reactions. Standard organic transformations can be employed to convert the carboxylic acid into various other functional groups, leading to the generation of libraries of compounds for structure-activity relationship studies.
One of the most common derivatizations is the formation of amides. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. fishersci.co.uk Alternatively, a wide range of peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the direct formation of the amide bond under milder conditions. nih.gov
Esterification is another important transformation of the carboxylic acid group. This can be accomplished through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to ester formation.
| Carboxylic Acid Derivative | Reagents | Product | General Yields |
| 4-Aminocinnoline-3-carboxylic acid | Thionyl chloride, then R¹R²NH | 4-Aminocinnoline-3-carboxamide | Good to Excellent |
| 4-Aminocinnoline-3-carboxylic acid | EDC, HOBt, R¹R²NH, DIPEA | 4-Aminocinnoline-3-carboxamide | Good to Excellent |
| 4-Aminocinnoline-3-carboxylic acid | R-OH, Acid catalyst (e.g., H₂SO₄) | 4-Aminocinnoline-3-carboxylic acid ester | Moderate to Good |
| 4-Aminocinnoline-3-carboxylic acid | Base, then R-X (alkyl halide) | 4-Aminocinnoline-3-carboxylic acid ester | Good |
Modifications of the Amino Group
The 4-amino group on the cinnoline ring is a critical site for chemical modification, enabling the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. These modifications are typically achieved through standard transformations such as acylation and sulfonylation, which introduce a variety of substituents to probe interactions with biological targets.
Acylation Reactions: Acylation of the 4-amino group is a common strategy to introduce amide functionalities. This is typically accomplished by reacting the parent 4-aminocinnoline with acylating agents like acyl chlorides or carboxylic anhydrides. nih.gov The reactivity of the amino group allows for the formation of an amide bond, linking a new acyl group to the cinnoline core. For instance, reaction with various benzoyl chlorides can introduce substituted phenyl rings, which has been shown to influence the biological profile of the resulting compounds. nih.gov The choice of solvent and base is crucial for optimizing reaction yields and minimizing side products.
Sulfonylation Reactions: Another important modification involves the reaction of the 4-aminocinnoline core with sulfonyl chlorides. This reaction yields sulfonamide derivatives, which are a well-established class of compounds in medicinal chemistry. nih.gov For example, condensation of a substituted 4-aminocinnoline-3-carboxamide with p-aminobenzene sulfonyl chloride can be achieved by refluxing the reactants in a solvent such as dimethylformamide (DMF). nih.gov This approach has been used to synthesize a series of substituted 4-(p-amino phenylsulfonamide) cinnoline-3-carboxamides. nih.gov The incorporation of the sulfonamide moiety can significantly alter the electronic and steric properties of the molecule.
The following table summarizes representative modifications of the 4-amino group on the cinnoline scaffold, highlighting the reagents used and the resulting functional groups.
| Modification Type | Reagent Example | Resulting Functional Group | Significance |
| Acylation | Benzoyl Chloride | N-(cinnolin-4-yl)benzamide | Introduces aryl amide groups to explore SAR. nih.gov |
| Acylation | Heterocyclic Acyl Chloride | N-(cinnolin-4-yl)thiophene-2-carboxamide | Incorporates heterocyclic moieties for varied biological activity. nih.gov |
| Sulfonylation | p-Aminobenzene sulfonyl chloride | 4-(phenylsulfonamido)cinnoline | Adds a key pharmacophore with distinct electronic properties. nih.gov |
| Heterocyclic Substitution | 2-Chloropyrimidine | N-(pyrimidin-2-yl)cinnolin-4-amine | Creates analogs with extended heterocyclic systems. |
Solid-Phase Synthesis Techniques for Cinnoline Carboxamide Libraries
Solid-phase synthesis is a powerful methodology for the rapid generation of large libraries of related compounds, which is particularly valuable for high-throughput screening in drug discovery. This technique has been successfully applied to the synthesis of cinnoline carboxamide libraries, allowing for the systematic variation of substituents around the core scaffold.
The general strategy for the solid-phase synthesis of a cinnoline carboxamide library involves several key steps:
Immobilization: The synthesis begins with the attachment of a suitable building block to a solid support, typically a polymer resin. For cinnoline synthesis, an appropriately functionalized precursor, such as an alkynyl-substituted triazene (B1217601), can be anchored to the resin. researchgate.net This immobilization facilitates the purification process, as excess reagents and byproducts can be simply washed away after each reaction step.
On-Resin Cyclization: The cinnoline core is then constructed directly on the solid support. For example, treatment of the resin-bound triazene with hydrohalic acids can induce cyclization to form a 4-halocinnoline derivative. researchgate.net This on-resin ring formation is a crucial step in building the desired heterocyclic system.
Diversification: With the cinnoline scaffold attached to the resin, various diversification reactions can be performed. To generate a carboxamide library, the carboxylic acid at the 3-position is activated and coupled with a diverse set of amines. This step introduces one point of diversity. Further modifications can be made at other positions, such as the 4-position, by displacing the halide with various amines or other nucleophiles, introducing a second point of diversity.
Cleavage: Once all the desired chemical transformations are complete, the final products are cleaved from the solid support. The choice of cleavage agent depends on the type of linker used to attach the initial building block to the resin. Acid-labile linkers, for example, allow for the release of the final compounds under acidic conditions.
This solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the potential for automation, and the ability to generate large numbers of compounds in parallel. It has been instrumental in exploring the chemical space around the cinnoline scaffold. nih.gov
| Step | Description | Key Reagents/Conditions | Purpose |
| 1. Immobilization | An alkyne-containing precursor is attached to a solid-phase resin. | Polymer resin (e.g., Wang, Rink Amide), coupling agents. | Anchors the starting material for simplified purification. |
| 2. Cyclization | The resin-bound precursor undergoes cyclization to form the cinnoline ring. | Acidic conditions (e.g., HCl, HBr). researchgate.net | Constructs the core heterocyclic scaffold on the resin. |
| 3. Diversification (Amide Formation) | The C3-carboxylic acid is coupled with a library of primary or secondary amines. | Amide coupling reagents (e.g., HATU, HOBt, DIC). | Introduces diversity at the carboxamide position. |
| 4. Cleavage | The final cinnoline carboxamide products are released from the resin. | Cleavage cocktail (e.g., Trifluoroacetic acid). | Isolates the purified library members. |
Green Chemistry Principles in Cinnoline Synthesis Research
The application of green chemistry principles to the synthesis of heterocyclic compounds like cinnolines is an area of growing importance, aiming to reduce environmental impact and improve laboratory safety. nih.gov Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents. researchgate.net Green chemistry seeks to address these issues through several key strategies.
Microwave-Assisted Synthesis: One of the most prominent green techniques applied to heterocyclic synthesis is the use of microwave irradiation as an energy source. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. connectjournals.comnih.gov This efficiency minimizes energy consumption and the formation of byproducts. Reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. nih.gov For example, multicomponent reactions to build complex heterocyclic systems can be efficiently carried out using microwave heating. connectjournals.com
Use of Greener Solvents and Catalysts: Another core principle of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. zenodo.org Solvents like polyethylene (B3416737) glycol (PEG) have gained attention as they are non-volatile, biodegradable, and can often be recycled. connectjournals.com Research has also focused on developing and utilizing eco-friendly catalysts, such as nanocatalysts, which can offer high efficiency and can be recovered and reused, reducing waste. nih.gov The use of versatile and environmentally friendly catalysts, like formic acid, has also been explored for the synthesis of related nitrogen-containing heterocycles. ijpsjournal.com
One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions (MCRs) is a key aspect of green chemistry. connectjournals.com These strategies improve process efficiency by combining multiple reaction steps into a single operation, which avoids the need for isolating and purifying intermediates. This reduces solvent usage, energy consumption, and waste generation. connectjournals.com The synthesis of quinoline (B57606) derivatives, which are structurally related to cinnolines, has seen significant advances through the development of green, one-pot protocols. nih.gov
The following table highlights some green chemistry approaches relevant to cinnoline synthesis.
| Green Chemistry Principle | Technique/Approach | Advantages | Example Application Area |
| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, higher yields, lower energy consumption. nih.gov | Synthesis of quinoline and pyrano[3,2-c]quinoline derivatives. connectjournals.comrsc.org |
| Safer Solvents & Reagents | Use of Polyethylene Glycol (PEG) | Non-volatile, biodegradable, recyclable reaction medium. connectjournals.com | Multicomponent synthesis of condensed heterocycles. connectjournals.com |
| Catalysis | Use of Recyclable Nanocatalysts | High efficiency, catalyst recovery and reuse, reduced waste. nih.gov | One-pot synthesis of quinoline derivatives. nih.gov |
| Process Intensification | One-Pot/Multicomponent Reactions | Increased atom economy, reduced waste, operational simplicity. connectjournals.com | Efficient construction of complex heterocyclic molecules. connectjournals.com |
Spectroscopic and Crystallographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Amino-6-methylcinnoline-3-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom.
In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is typically highly deshielded and appears as a broad singlet far downfield, often in the 10–12 ppm region libretexts.org. The protons on the aromatic cinnoline (B1195905) ring would exhibit chemical shifts in the aromatic region (typically 7-9 ppm), with their specific positions and coupling patterns dictated by their substitution. The methyl group (–CH₃) protons would appear as a singlet in the aliphatic region, generally around 2.5 ppm. The protons of the amino group (–NH₂) can appear over a wide range, often as a broad signal, and their chemical shift is dependent on solvent and concentration.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the 165 to 185 δ range libretexts.org. The carbons of the aromatic cinnoline core would generate a series of signals in the 110-160 ppm region. The carbon of the methyl group would be observed at the upfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 165 - 185 |
| Aromatic C-H | 7.0 - 9.0 (m) | 110 - 160 |
| Amino (-NH₂) | Variable (broad s) | - |
| Methyl (-CH₃) | ~2.5 (s) | ~20 - 25 |
Note: (s) = singlet, (m) = multiplet. Predicted values are based on typical chemical shifts for these functional groups.
Mass Spectrometry (MS and MS/MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of 202.0742 g/mol epa.gov.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45) libretexts.org. For this specific molecule, characteristic fragmentation would likely involve the initial loss of CO₂ (44 Da) or the ·COOH radical (45 Da), followed by fragmentation of the cinnoline ring system. Analysis of these fragment ions helps to confirm the connectivity of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would show several characteristic bands. The O–H stretch of the carboxylic acid appears as a very broad and strong band from 2500 to 3300 cm⁻¹ libretexts.orglibretexts.org. The C=O stretch of the carboxyl group gives a strong, sharp absorption between 1710 and 1760 cm⁻¹ libretexts.org. The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while C-H stretching from the aromatic ring and methyl group occurs just below and above 3000 cm⁻¹, respectively vscht.cz.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |
| Amino Group | N–H stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |
| Aromatic/Alkyl | C–H stretch | 2850 - 3100 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the cinnoline ring in this compound is expected to give rise to strong absorptions in the UV region, corresponding to π→π* transitions. The presence of the carbonyl and amino groups can also lead to weaker n→π* transitions, which typically occur at longer wavelengths masterorganicchemistry.com. The exact absorption maxima (λ_max) depend on the solvent and the electronic effects of the substituents on the aromatic system.
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular structure unambiguously nih.gov.
An X-ray crystal structure of this compound would reveal the planarity of the fused bicyclic cinnoline ring system. It would also determine the relative orientation of the carboxylic acid and amino substituents. The carboxylic acid group may be co-planar with the aromatic ring to maximize conjugation, or it could be twisted out of the plane due to steric hindrance or crystal packing forces. The precise bond lengths within the aromatic system can also provide insight into the electronic delocalization and the influence of the electron-donating amino group and the electron-withdrawing carboxylic acid group.
The crystal packing is governed by intermolecular forces. For this molecule, hydrogen bonding is expected to be a dominant interaction. The carboxylic acid group can form strong hydrogen-bonded dimers with an adjacent molecule (O-H···O=C) libretexts.org. The amino group can act as a hydrogen bond donor, and the nitrogen atoms of the cinnoline ring and the carbonyl oxygen can act as acceptors, leading to a complex three-dimensional hydrogen-bonding network. Additionally, π–π stacking interactions between the planar aromatic cinnoline rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice mdpi.com.
Chromatographic Techniques (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to identify components in a mixture.
For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for separation nih.gov. The compound would be dissolved in a suitable solvent and injected into the LC system. Elution from the column would be detected by the mass spectrometer, which would confirm the identity of the peak by its mass-to-charge ratio (m/z), corresponding to the protonated molecule [M+H]⁺. The purity of the sample is determined by the relative area of the main peak in the chromatogram. Derivatization techniques are sometimes used to improve the chromatographic properties and ionization efficiency of carboxylic and amino acids nih.govmdpi.com.
Structure Activity Relationship Sar Studies of 4 Amino 6 Methylcinnoline 3 Carboxylic Acid Derivatives
Impact of Substituents on Biological Activities in Research Models
The biological activity of cinnoline (B1195905) and its analogs is significantly influenced by the nature and position of various substituents on the core ring structure. nih.govijper.orgnih.gov Research on the isosteric quinoline-3-carboxamides has demonstrated that the electronic properties of substituents are critical for their cytotoxic effects. For instance, the presence of electron-donating groups has been linked to increased toxicity in certain cancer cell lines. nih.gov
In the broader class of cinnoline derivatives, the type of substituent can direct the compound's activity. For example, derivatives featuring an electron-withdrawing group on a phenyl substituent have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Conversely, cinnolines with electron-donating groups, such as methoxyl and hydroxyl, on a phenyl moiety have exhibited notable anti-inflammatory properties. nih.govmdpi.com The introduction of a halogen, such as fluorine or chlorine, has also been shown to enhance the antimicrobial and antifungal potency of cinnoline derivatives. nih.govresearchgate.net
Studies on 4-amino-3-cinnolinecarboxamides, which are closely related to the target compound, have revealed significant central nervous system (CNS) activity. nih.gov The specific substituents on the cinnoline ring at the 6, 7, and 8 positions play a crucial role in modulating this activity. nih.gov
The following table summarizes the observed impact of different substituents on the biological activities of cinnoline and its isosteric quinoline (B57606) analogs in various research models.
| Substituent Type | Position | Observed Biological Activity | Research Model | Reference |
| Electron-donating groups | Phenyl moiety of cinnoline | Anti-inflammatory | In vivo models | nih.govmdpi.com |
| Electron-donating groups | R group of quinoline-3-carboxamide | Cytotoxicity | HCT116, MDA-MB-468, MDA-MB-231 cancer cell lines | nih.gov |
| Electron-withdrawing groups | Phenyl moiety of cinnoline | Antibacterial | S. aureus, B. subtilis, E. coli | nih.govmdpi.com |
| Halogen (Fluoro, Chloro) | Cinnoline scaffold | Antimicrobial, Antifungal | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | nih.govresearchgate.net |
| Substituted amino groups | 1- and 7-positions of quinoline-3-carboxylic acid | Antibacterial | In vitro and in vivo bacterial models | nih.gov |
| Various substituents | 6, 7, and 8-positions of 4-amino-3-cinnolinecarboxylic acid | Central Nervous System (CNS) activity | Pharmacological tests in animals | nih.gov |
| Hydroxyl group | Phenyl ring of cinnoline | Antibacterial | S. aureus, B. subtilis, E. coli | nih.gov |
Conformational Effects on Bioactivity Profiles
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For derivatives of 4-amino-6-methylcinnoline-3-carboxylic acid, the spatial orientation of substituents can significantly impact their biological activity.
Research on quinoline-4-carboxamide derivatives, which are structurally related to cinnolines, has highlighted the importance of conformational flexibility. The introduction of a conformationally restricted bridge amide was found to be detrimental to the compound's potency. acs.org This loss of activity is likely because the restricted structure prevents the molecule from adopting the optimal orientation required for binding to its biological target. acs.org This finding suggests that for derivatives of this compound, maintaining a degree of rotational freedom in certain substituents may be essential for preserving or enhancing their biological effects.
Correlation between Electronic Properties and Biological Responses
The electronic properties of substituents, specifically their ability to donate or withdraw electrons, play a pivotal role in modulating the biological responses of cinnoline and quinoline derivatives. These properties can influence how the molecule interacts with its biological target, affecting binding affinity and subsequent activity.
Structure-activity relationship studies of quinoline-3-carboxamides have indicated that the electron-donating nature of a substituent is important for the molecule's toxicity against cancer cells. nih.gov In contrast, studies on different classes of cinnoline derivatives have shown a more complex relationship. For instance, an electron-withdrawing substituent on a phenyl group attached to the cinnoline core was associated with increased antibacterial activity. nih.govmdpi.com Conversely, electron-donating functional groups on a similar phenyl moiety led to the highest anti-inflammatory activity. nih.govmdpi.com
Interestingly, for naphthalene-2-carboxamides, which are also isosteres of quinoline derivatives, the lipophilicity of the anilide substituent was found to be a more significant determinant of inhibitory activity than its electronic properties. nih.gov This highlights that the interplay between electronic properties, lipophilicity, and other physicochemical characteristics ultimately determines the biological profile of these compounds.
The following table illustrates the correlation between the electronic properties of substituents and the observed biological responses in cinnoline and its isosteres.
| Electronic Property of Substituent | Compound Class | Observed Biological Response | Reference |
| Electron-donating | Quinoline-3-carboxamides | Increased cytotoxicity | nih.gov |
| Electron-donating | Cinnoline derivatives with pyrazoline ring | Highest anti-inflammatory activity | nih.govmdpi.com |
| Electron-withdrawing | Cinnoline derivatives without pyrazoline ring | Increased antibacterial activity | nih.govmdpi.com |
Exploration of Isosteric Replacements within the Cinnoline Framework
Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic configuration, is a fundamental strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic properties. nih.govcambridgemedchemconsulting.commdpi.com The cinnoline ring system is an isostere of quinoline, meaning that insights from the vast body of research on quinoline derivatives can be leveraged to predict the properties of less-studied cinnoline compounds like this compound. nih.gov
The biological activities of quinoline-3-carboxamides, for example, have been extensively studied, revealing their potential as inhibitors of various kinases. mdpi.comirins.org The quinoline nitrogen in these compounds is known to bind to the hinge region of kinases, acting as competitive inhibitors of adenosine (B11128) triphosphate (ATP). mdpi.comirins.org Given the isosteric relationship, it is plausible that the nitrogen atoms in the cinnoline ring of this compound derivatives could engage in similar interactions with biological targets.
Influence of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining the biological interactions of chiral compounds. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. This often results in one isomer exhibiting significantly higher potency or a different biological activity profile compared to its counterpart.
While specific studies on the stereochemical influences of this compound derivatives are not extensively documented, the general principles of medicinal chemistry suggest that if a chiral center is introduced into the molecule, the resulting stereoisomers would likely exhibit different biological activities. The introduction of chiral substituents, for example, would necessitate the separation and individual testing of each isomer to fully elucidate the structure-activity relationship. The precise spatial orientation of functional groups is paramount for optimal interaction with a biological target, and thus, stereochemistry is an essential consideration in the design and development of any potential therapeutic agent based on the this compound scaffold.
Mechanistic Studies of Biological Interactions Non Clinical Focus
Investigations into Enzyme Inhibition Mechanisms
Research into the enzyme inhibition mechanisms of compounds structurally related to 4-Amino-6-methylcinnoline-3-carboxylic acid has revealed potential interactions with key cellular enzymes. While direct studies on this specific molecule are limited, research on related quinoline (B57606) and cinnoline (B1195905) structures provides insights into possible mechanisms of action.
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid, a structurally similar scaffold to cinnoline-3-carboxylic acid, have been identified as inhibitors of protein kinase CK2. nih.govresearchgate.net CK2 is a serine/threonine kinase that is implicated in cell growth, proliferation, and the suppression of apoptosis, making it a target for therapeutic intervention in various diseases, including cancer. medchem.org.uanih.govmdpi.com The inhibitory activity of these related compounds is typically competitive with ATP, the enzyme's phosphate (B84403) donor. nih.gov Molecular docking studies of 3-quinoline carboxylic acid derivatives have shown that they can form hydrogen bonds and hydrophobic interactions within the ATP-binding site of CK2. researchgate.net
Serine Proteases: Cinnoline derivatives have been reported to act as reversible competitive inhibitors of human neutrophil elastase, a type of serine protease. mdpi.com Serine proteases are a broad class of enzymes involved in various physiological processes, and their dysregulation is linked to numerous diseases. mdpi.comnih.gov The inhibitory mechanism of these compounds involves binding to the active site of the protease, thereby preventing the binding and cleavage of its natural substrates. mdpi.com
Table 1: Investigated Enzyme Inhibition Mechanisms
| Enzyme Target | Compound Class Studied | Proposed Mechanism of Inhibition | Potential Implications |
|---|---|---|---|
| Protein Kinase CK2 | 3-Quinoline Carboxylic Acid Derivatives | ATP-competitive inhibition; interaction with the ATP-binding site. nih.govresearchgate.net | Anti-cancer, anti-inflammatory, antiviral activities. medchem.org.ua |
| Serine Proteases (e.g., Human Neutrophil Elastase) | Cinnoline Derivatives | Reversible competitive inhibition; binding to the enzyme's active site. mdpi.com | Treatment of inflammatory diseases. mdpi.com |
Elucidation of Antimicrobial Action Pathways
The cinnoline and quinoline scaffolds are present in many compounds with documented antimicrobial properties. mdpi.comresearchgate.netnih.gov Mechanistic studies suggest that these compounds may exert their effects through multiple pathways.
While the precise antimicrobial mechanisms of this compound are not specifically detailed in the available literature, related 4-aminoquinoline (B48711) and quinoline derivatives have been shown to possess antibacterial and antifungal activity. researchgate.netnih.gov Some fused-ring systems derived from quinolines are believed to owe their antimicrobial potential to various pharmacophores and functionalities. researchgate.net For some quinoline derivatives, a proposed mechanism for their biological activity involves the chelation of divalent metals through the carboxylic acid and the nitrogen atom of the heterocyclic ring. nih.gov The antibacterial activity of certain 4-oxoquinolizine derivatives, which are structurally related, is thought to be a way to overcome bacterial resistance to fluoroquinolones. nih.gov
One review has noted that cinnoline derivatives exhibit both antibacterial and antifungal activities. mdpi.com For instance, certain cinnoline derivatives have demonstrated a larger zone of inhibition against Staphylococcus aureus and Escherichia coli when compared to streptomycin. mdpi.com
Molecular Basis of Anti-inflammatory and Analgesic Effects in Experimental Systems
Cinnoline derivatives have been investigated for their anti-inflammatory and analgesic properties, with research pointing towards several potential molecular mechanisms. mdpi.com
Some cinnoline derivatives are suggested to exert their anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). mdpi.com PDE4 is a key enzyme in inflammatory cells that regulates cyclic adenosine (B11128) monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn reduces the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). mdpi.com Additionally, some cinnoline derivatives have shown anti-inflammatory activity comparable to celecoxib, a known cyclooxygenase-2 (COX-2) inhibitor. mdpi.com
Studies on quinoline-related carboxylic acids have also demonstrated significant anti-inflammatory properties in cellular models of inflammation. nih.gov A study on a substituted quinoline carboxylic acid revealed that its anti-inflammatory and antiarthritic effects are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs), as it did not inhibit cyclooxygenase or lipoxygenase activities. nih.gov Instead, its mechanism may involve the downregulation of T cell function. nih.gov
Mechanisms of Central Nervous System (CNS) Activity in Research Models
Derivatives of 4-amino-3-cinnolinecarboxylic acid have been noted for their significant activity within the central nervous system (CNS) in various pharmacological tests. mdpi.com
A comprehensive review of cinnoline derivatives highlights their potential as anxiolytic agents. mdpi.com The mechanism underlying this activity is believed to involve the modulation of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.com Specifically, certain cinnoline derivatives act as non-benzodiazepine positive modulators of the GABAA α2 and α3 subunits, which are targets for the treatment of anxiety and cognitive disorders. mdpi.com
Exploration of Receptor Binding Profiles
The interaction of cinnoline derivatives with various receptors in the central nervous system has been a key area of investigation. These studies aim to elucidate the molecular targets responsible for their CNS effects.
Benzodiazepine (B76468) Receptors: While direct binding data for this compound is not available, the broader class of cinnoline derivatives has been identified as non-benzodiazepine modulators of the GABAA receptor, which is the site of action for benzodiazepines. mdpi.com This suggests an interaction with the receptor complex, albeit potentially at a different site or in a different manner than classical benzodiazepines. Other heterocyclic compounds with structural similarities have also been shown to have a high affinity for the benzodiazepine receptor. nih.govnih.gov
Other Receptors: Beyond the GABAA receptor, various cinnoline derivatives have been shown to interact with other CNS receptors. For instance, some have a high binding affinity for the histamine (B1213489) H3 receptor, while others show a high affinity for the serotonin (B10506) 5-HT2C receptor. mdpi.com
Table 2: Receptor Binding Profiles of Cinnoline Derivatives
| Receptor Target | Interaction Type | Potential Therapeutic Application |
|---|---|---|
| GABAA Receptor | Non-benzodiazepine positive modulator of α2 and α3 subunits. mdpi.com | Anxiolytic, treatment of cognitive disorders. mdpi.com |
| Histamine H3 Receptor | High binding affinity. mdpi.com | Neurological and psychiatric disorders. |
| Serotonin 5-HT2C Receptor | High binding affinity. mdpi.com | Psychotic disorders. mdpi.com |
Molecular Interactions Related to Agrochemical Applications
While the primary focus of research on cinnoline derivatives has been on their medicinal applications, related chemical structures have found use in the agrochemical sector. Specifically, compounds with a 4-aminopicolinic acid backbone, which shares structural features with 4-aminocinnoline-3-carboxylic acid, have been developed as herbicides. mdpi.comgoogle.com
The herbicidal mechanism of these 4-aminopicolinates is based on their action as synthetic auxins. mdpi.comgoogle.com Auxins are a class of plant hormones that control various growth and developmental processes. Synthetic auxins mimic the action of natural auxins, but when applied at effective concentrations, they disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death. researchgate.net This "auxin overload" is particularly effective against broadleaf weeds. mdpi.com
Advanced Research Applications and Future Directions
Role of 4-Amino-6-methylcinnoline-3-carboxylic Acid as a Synthetic Precursor for Novel Heterocycles
This compound is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of its functional groups—the aromatic amine and the carboxylic acid—provides synthetic handles for a variety of chemical transformations. These reactions allow for the construction of new rings fused to the cinnoline (B1195905) core, leading to the generation of novel chemical entities with potentially unique biological properties.
The amino group at the 4-position can undergo reactions such as diazotization, followed by Sandmeyer or related reactions, to introduce a range of substituents. More commonly, it serves as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. The carboxylic acid at the 3-position can be readily converted to esters, amides, or acid chlorides, which can then participate in intramolecular cyclization reactions to create fused lactams or other ring systems.
For instance, the reaction of the amino group with β-ketoesters can lead to the formation of pyrimido[4,5-c]cinnoline derivatives. Similarly, condensation with α-haloketones followed by cyclization can yield imidazo[1,2-b]cinnolines. The combination of the amino and carboxylic acid functionalities allows for the construction of even more elaborate structures, such as benzodiazepine-fused cinnolines, through multi-step synthetic sequences.
The strategic selection of reaction partners and conditions enables the creation of diverse libraries of cinnoline-based heterocycles, which can then be screened for various biological activities. researchgate.net
| Precursor Functional Group | Reagent Type | Potential Heterocyclic Product |
| 4-Amino | β-Dicarbonyl compounds | Pyrimido[4,5-c]cinnolines |
| 4-Amino | α-Haloketones | Imidazo[1,2-b]cinnolines |
| 3-Carboxylic acid (as amide) | Intramolecular cyclization | Fused lactam systems |
| Both | Multi-step sequences | Benzodiazepine-fused cinnolines |
Development of Chemical Probes for Biological Target Identification
The cinnoline scaffold is also being explored for the development of chemical probes to investigate biological systems and identify new drug targets. researchgate.net Chemical probes are small molecules designed to interact with a specific protein or other biomolecule, allowing for its study and characterization. The 4-amino-cinnoline core is particularly interesting in this context due to its fluorescent properties.
A study on a related compound, 4-azido-6-(4-cyanophenyl)cinnoline, demonstrated that its reduction to the corresponding 4-aminocinnoline resulted in a significant increase in fluorescence intensity, a phenomenon known as a fluorogenic effect. mdpi.com This azide-to-amine transformation can be triggered by specific biological conditions or enzymes, making this pair a potential sensor for cellular processes. The fluorescence of the resulting 4-aminocinnoline was also found to be sensitive to the polarity of its environment, a property that can be exploited to probe the interiors of cells and organelles. mdpi.com
This compound can be adapted for use as a chemical probe. The carboxylic acid group provides a convenient attachment point for linkers, which can be used to tether the cinnoline core to other molecules, such as a targeting ligand to direct the probe to a specific protein, or a reactive group for covalent labeling of the target. This allows for the creation of sophisticated probes for applications such as fluorescence microscopy, flow cytometry, and affinity-based protein profiling.
| Feature of Cinnoline Core | Application in Chemical Probes | Potential Modification |
| Intrinsic Fluorescence | Visualization of biological targets | Introduction of solvatochromic groups |
| Fluorogenic Potential (Azide-Amine) | Sensing of reductive environments | Conversion of amino to azido (B1232118) group |
| 3-Carboxylic Acid | Linker attachment point | Coupling to targeting ligands or biotin |
Application in Materials Science and Photochemistry
The unique photophysical properties of the cinnoline ring system have led to its investigation in the field of materials science. researchgate.net Cinnoline derivatives have been explored for their potential use as luminescent materials, dyes, and components of organic electronic devices. Their ability to absorb and emit light can be tuned by modifying the substituents on the cinnoline core.
While specific applications of this compound in this area are not extensively documented, the broader cinnoline literature suggests several possibilities. The amino and carboxylic acid groups can influence the electronic properties of the molecule and its solid-state packing, which are crucial for materials applications. The amino group, being an electron-donating group, can enhance the fluorescence quantum yield. The carboxylic acid group can be used to anchor the molecule to surfaces or to form coordination complexes with metal ions, leading to the creation of metal-organic frameworks (MOFs) with interesting optical or electronic properties.
Furthermore, the potential for cinnoline derivatives to act as materials for nonlinear optics has been demonstrated. researchgate.net This opens up possibilities for their use in advanced applications such as optical data storage and telecommunications.
Integration with High-Throughput Screening for New Biological Discoveries
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The cinnoline scaffold is well-suited for HTS campaigns due to its synthetic tractability, which allows for the creation of large and diverse libraries of derivatives.
A notable example is the discovery of cinnoline-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease, through a kinase-focused HTS of an in-house library. nih.gov This demonstrates the potential of cinnoline libraries to yield hits against important therapeutic targets.
This compound is an excellent starting point for the construction of a combinatorial library for HTS. The three points of diversification—the 4-amino group, the 6-methyl group, and the 3-carboxylic acid—can be systematically modified to generate a large number of structurally related compounds. For example, the amino group can be acylated with a variety of carboxylic acids, the carboxylic acid can be converted to a library of amides, and the methyl group could potentially be functionalized. This systematic approach allows for the exploration of the chemical space around the cinnoline core and increases the probability of discovering novel bioactive molecules.
Exploration of Unnatural Amino Acid Incorporations into Peptides using Analogous Methodologies
The field of protein engineering has been revolutionized by the ability to incorporate unnatural amino acids (UAAs) into proteins, thereby expanding the genetic code and introducing novel functionalities. nih.govnih.gov This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific UAA and incorporates it into a growing polypeptide chain in response to a nonsense or frameshift codon. youtube.com
This compound possesses the key structural features of an amino acid: an amino group and a carboxylic acid attached to a central scaffold (the cinnoline ring). This makes it a candidate for incorporation into peptides and proteins as a UAA. The cinnoline ring would function as a novel, bulky, and potentially fluorescent side chain.
The incorporation of a cinnoline-based UAA could bestow unique properties upon the resulting protein. The inherent fluorescence of the cinnoline core could be used to study protein localization, dynamics, and interactions without the need for a separate fluorescent label. The cinnoline side chain could also introduce new binding interactions or catalytic activities into the protein.
While the direct incorporation of this specific compound has not yet been reported, the methodologies for incorporating other UAAs are well-established and could be adapted for this purpose. researchgate.net This would involve the directed evolution of an aminoacyl-tRNA synthetase to specifically recognize this compound and charge it onto an orthogonal tRNA.
Future Research Directions in Rational Design of Cinnoline-Based Scaffolds
The rational design of new drugs based on the cinnoline scaffold is a promising area for future research. This approach involves using knowledge of the three-dimensional structure of the biological target and the principles of medicinal chemistry to design molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Future research on this compound and its derivatives will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the cinnoline ring and correlation of these changes with biological activity will provide valuable insights for the design of more potent compounds.
Computational Modeling: Molecular docking and other computational techniques can be used to predict how cinnoline derivatives will bind to their biological targets, guiding the design of new analogs with improved binding affinity.
Development of Novel Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider range of cinnoline derivatives will be crucial for expanding the chemical space that can be explored.
Optimization of Pharmacokinetic Properties: Efforts will be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of cinnoline-based drug candidates to ensure that they are suitable for clinical development.
Exploration of New Therapeutic Areas: While cinnolines have been investigated for a variety of diseases, there is still potential to discover new applications for this versatile scaffold.
By combining these approaches, it will be possible to unlock the full therapeutic potential of the cinnoline scaffold and develop new and effective treatments for a range of human diseases.
Conclusion and Research Outlook
Summary of Key Academic Contributions and Discoveries
The principal academic contribution surrounding 4-Amino-6-methylcinnoline-3-carboxylic acid lies in its identification as a potential therapeutic agent within the field of neuropharmacology. Research has primarily centered on its role as a positive allosteric modulator of AMPA receptors. Cinnoline (B1195905) derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including applications in treating neurological and psychiatric disorders such as Huntington's and Alzheimer's disease. nih.gov
The key discovery involving this compound is its inclusion in a patent for a series of cinnoline derivatives designed to potentiate AMPA receptor activity. This suggests its potential utility in the treatment of conditions where enhancement of glutamatergic neurotransmission is desired. AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system and are fundamental to synaptic plasticity, which underlies learning and memory. Positive allosteric modulators of these receptors are being explored for their potential to treat cognitive impairments and some mental illnesses. nih.govmdpi.com
The synthesis of this compound has been described in the context of creating libraries of related compounds for pharmacological screening. While detailed synthetic methodologies for this specific molecule are not widely published in peer-reviewed academic journals, the general synthesis of 4-aminocinnoline-3-carboxylic acid derivatives is an established area of medicinal chemistry. nih.gov
Table 1: Summary of Key Research Findings
| Research Area | Key Finding |
|---|---|
| Pharmacological Target | AMPA Receptor |
| Proposed Mechanism | Positive Allosteric Modulator |
| Therapeutic Potential | Neurological and Psychiatric Disorders |
| Primary Documentation | Patent Literature |
Unresolved Research Questions and Challenges
Despite its identification as a potentially valuable compound, significant research gaps and challenges remain for this compound. A primary challenge is the limited availability of published academic research specifically focused on this molecule. Much of the current knowledge is confined to patent literature, which often lacks the detailed biological characterization and peer-reviewed validation found in academic journals.
Key Unresolved Questions:
Detailed Pharmacological Profile: The precise binding site on the AMPA receptor, its potency and efficacy, and its selectivity profile against other receptors are not extensively documented in publicly accessible research.
Pharmacokinetics and Metabolism: There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
In Vivo Efficacy: While its potential for treating neurological disorders is proposed, there is a need for comprehensive in vivo studies in relevant animal models to validate its therapeutic efficacy.
Structure-Activity Relationship (SAR): A detailed understanding of how the 6-methyl substituent influences the compound's activity compared to other cinnoline derivatives is yet to be fully elucidated in academic literature.
Prospective Avenues for Interdisciplinary Research and Innovations
The potential of this compound as an AMPA receptor modulator opens up several avenues for future interdisciplinary research.
Medicinal Chemistry and Drug Discovery: Further synthesis of analogues of this compound could lead to the development of more potent and selective AMPA receptor modulators. This could involve collaborations between synthetic organic chemists and computational chemists to design and synthesize novel derivatives with improved drug-like properties.
Neuroscience and Electrophysiology: Detailed electrophysiological studies on neuronal preparations are needed to characterize the functional consequences of this compound's modulation of AMPA receptors. This would involve collaboration with neuroscientists to investigate its effects on synaptic transmission and plasticity.
Chemical Biology: The development of chemical probes based on the this compound scaffold could be a valuable tool for studying the structure and function of AMPA receptors.
Translational Medicine: Should preclinical studies prove promising, collaborations with clinical researchers would be essential to explore the therapeutic potential of this compound or its derivatives in human clinical trials for neurological and psychiatric conditions.
Overall Academic Significance of the Compound in Modern Chemical Research
The academic significance of this compound currently lies in its status as a lead compound within a promising class of neuropharmacological agents. While not extensively studied individually, its inclusion in the broader research on cinnoline derivatives highlights the ongoing effort to develop novel therapeutics for challenging central nervous system disorders. nih.gov
The compound serves as an example of the importance of heterocyclic scaffolds in medicinal chemistry. The cinnoline nucleus provides a versatile platform for structural modification to achieve desired biological activities. ijper.orgpnrjournal.com The study of such compounds contributes to a deeper understanding of the structure-activity relationships of AMPA receptor modulators, which is a critical area of modern neuroscience research. nih.gov As the understanding of the role of AMPA receptors in various disease states continues to grow, the academic interest in compounds like this compound is likely to increase, potentially moving it from the realm of patent literature to more extensive academic investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-6-methylcinnoline-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted cinnoline precursors. For example, nitration or amination of the cinnoline core followed by regioselective carboxylation. Key intermediates (e.g., 6-methylcinnoline derivatives) are characterized using -NMR, -NMR, and HPLC-MS to confirm regiochemistry and purity. Reaction optimization may require temperature-controlled steps to avoid side products like over-oxidized species .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH bends at ~1600 cm).
- NMR : -NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). -NMR confirms carboxylate carbon (~170 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO, exact mass 207.16) .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks.
- Analytical tracking : Monitor degradation products via HPLC with UV detection (λ = 254 nm). Common degradation pathways include decarboxylation or oxidation of the amino group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxyl group’s electron-withdrawing effect directs substitutions at the 6-methyl position .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid with Arg/Lys residues) and hydrophobic interactions (methyl group with nonpolar pockets) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
- Purity verification : Use orthogonal methods (HPLC + LC-MS) to rule out impurities influencing activity.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-amino-8-fluorocinnoline-3-carboxylic acid) to identify structure-activity trends .
Q. What strategies are used to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO, -F) at the 4-position to modulate electron density.
- Pro-drug approaches : Esterify the carboxylic acid to improve membrane permeability.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-ethyl or 6-chloro variants) and compare IC values in enzyme inhibition assays .
Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed on crystals grown via slow evaporation (solvent: DMSO/water). Key parameters:
- Hydrogen bonding : Carboxylic acid dimers form O–H···O interactions (2.6–2.8 Å).
- Packing motifs : Planar cinnoline cores stack via π-π interactions (3.4–3.6 Å spacing).
- Validation : Compare experimental data with computational crystal structure predictions (e.g., Mercury CSD) .
Interdisciplinary Research Questions
Q. How to integrate synthetic chemistry with biological testing for mechanistic studies?
- Methodological Answer :
- In vitro screening : Test the compound in enzyme inhibition assays (e.g., fluorescence-based kinase assays) at 1–100 µM concentrations.
- Cellular models : Use CRISPR-edited cell lines to validate target engagement (e.g., knockout of putative target proteins).
- Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream protein targets .
Q. What analytical workflows combine spectroscopy and chromatography for impurity profiling?
- Methodological Answer :
- HPLC-DAD-ELSD : Detect non-UV-active impurities (e.g., inorganic salts) via evaporative light scattering.
- LC-NMR : Isolate impurities chromatographically and characterize structures in-line.
- Data integration : Use software like ACD/Spectrus to cross-correlate NMR, MS, and chromatographic retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
